4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}morpholine
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Overview
Description
4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}morpholine typically involves the condensation of 2-(2-chlorophenyl)thiazole with morpholine. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with the thiazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the morpholine ring can contribute to the overall stability and solubility of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)thiazole: Lacks the morpholine ring but shares the thiazole and chlorophenyl moieties.
4-methylmorpholine: Contains the morpholine ring but lacks the thiazole and chlorophenyl groups.
2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid: Similar thiazole and chlorophenyl structure with a carboxylic acid group.
Uniqueness
4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring enhances its solubility and stability, while the thiazole and chlorophenyl groups contribute to its biological activity.
Properties
IUPAC Name |
4-[[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-13-4-2-1-3-12(13)14-16-11(10-19-14)9-17-5-7-18-8-6-17/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWJNRFKSMAEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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